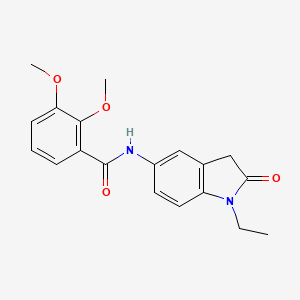

N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide

Description

N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indolinone moiety linked to a dimethoxybenzamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-4-21-15-9-8-13(10-12(15)11-17(21)22)20-19(23)14-6-5-7-16(24-2)18(14)25-3/h5-10H,4,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXYMNOHHLBFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with an acyl chloride or anhydride under acidic conditions.

Ethylation: The indolinone core is then ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Coupling with Dimethoxybenzamide: The ethylated indolinone is coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or probes.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: In industrial applications, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

- N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide

- N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide

- N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide

Comparison:

- N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide has an isoxazole ring, which imparts different electronic and steric properties compared to the dimethoxybenzamide group.

- N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide contains a sulfonamide group, which can enhance its solubility and reactivity in aqueous environments.

- N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide features a propoxy group, which may influence its lipophilicity and membrane permeability.

The uniqueness of N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide lies in its specific combination of the indolinone core with the dimethoxybenzamide group, providing a distinct set of chemical and biological properties that differentiate it from similar compounds.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features an indolinone core linked to a dimethoxybenzamide moiety. The synthesis typically involves the following steps:

- Formation of Indolinone Core : Cyclization of an appropriate aniline derivative with an acylating agent under acidic conditions.

- Ethylation : Ethylation of the indolinone core using ethyl iodide in the presence of a base (e.g., potassium carbonate).

- Coupling with Dimethoxybenzamide : The final product is formed by coupling the ethylated indolinone with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

This synthetic route allows for the efficient production of the compound while maintaining high purity levels suitable for biological testing .

This compound interacts with various biological macromolecules, including proteins and nucleic acids. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular signaling pathways related to inflammation and cancer progression .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell growth and survival. For example, it may affect pathways such as PI3K/Akt and MAPK/ERK, which are crucial in cancer biology .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies demonstrate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL. The proposed mechanism involves inhibition of bacterial DNA gyrase, essential for DNA replication .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in various cancer cell lines | |

| Antimicrobial | Moderate activity against S. aureus and E. coli | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Study: Anticancer Effects

In a study conducted on breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for producing N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide with high purity and yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using tosyloxy precursors. For example, intermediates like 3-(3,4-dimethoxyphenyl)-1-propanol are reacted with quaternary ammonium resins under controlled temperatures (65°C) and catalysts (e.g., K₂CO₃ in DMF). Yields of 20–25% are achievable, but optimization via microwave-assisted synthesis or micro-reactor systems may improve efficiency . Automated radiosynthesizers (e.g., ELIXYS) can standardize production, as demonstrated for analogous fluorinated benzamides .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural confirmation. High-performance liquid chromatography (HPLC) with UV detection ensures purity. For radiolabeled analogs (e.g., ¹⁸F derivatives), quality control includes radiochemical purity assays (>95%) and specific activity measurements using γ-counting .

Advanced Research Questions

Q. How can this compound be applied in positron emission tomography (PET) imaging for neurological studies?

- Methodological Answer : Radiolabeling with ¹⁸F enables its use as a dopamine D₂/D₃ receptor tracer. Key steps include:

- Radiosynthesis : Substitute precursors (e.g., tosyloxypropyl derivatives) with [¹⁸F]fluoride via nucleophilic displacement .

- Imaging Protocols : Use dynamic PET scans with arterial blood sampling for pharmacokinetic modeling. Delayed scans (4–6 hours post-injection) improve receptor-binding equilibrium in extrastriatal regions .

- Data Analysis : Apply modified Logan plots or reference tissue models to quantify non-displaceable binding potential (BPₙₒ) .

Q. What experimental variables contribute to contradictions in receptor-binding data across studies?

- Methodological Answer : Discrepancies arise from:

- Anesthesia Effects : Isoflurane reduces D₂ receptor occupancy in non-human primates, necessitating awake imaging protocols .

- Radioligand Affinity : High-affinity tracers (e.g., ¹⁸F-fallypride analogs) require longer scan durations to reach equilibrium in low-density regions like the cortex .

- Demographic Confounders : Age and BMI modulate striatal D₂ receptor availability; stratify cohorts or use multivariate regression to control these variables .

Q. How can researchers validate the specificity of this compound for dopamine receptors in vivo?

- Methodological Answer :

- Blocking Studies : Co-administer unlabeled D₂ antagonists (e.g., raclopride) to confirm displaceable binding .

- Cross-Species Consistency : Compare binding profiles in rodents, non-human primates, and humans to assess translational validity .

- Autoradiography : Post-mortem brain sections incubated with radioligand and competitive inhibitors validate regional specificity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.